molecular formula C11H10N4O B13953073 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 51790-22-8

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13953073
CAS No.: 51790-22-8
M. Wt: 214.22 g/mol
InChI Key: KVJZCVRCRMEMIF-UHFFFAOYSA-N
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Description

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C16H14N6O This compound is characterized by its unique structure, which includes an amino group, a pyridinyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 3-amino-phenol with pyridine-2-carbaldehyde in the presence of hydrazine hydrate . The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired compound through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydrazinylidene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

51790-22-8

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-amino-2-(pyridin-2-yldiazenyl)phenol

InChI

InChI=1S/C11H10N4O/c12-8-4-5-9(10(16)7-8)14-15-11-3-1-2-6-13-11/h1-7,16H,12H2

InChI Key

KVJZCVRCRMEMIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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